molecular formula C37H49N11O6 B10847864 cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-)

cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-)

Cat. No.: B10847864
M. Wt: 743.9 g/mol
InChI Key: UYLRGPNGYHIOPK-XAZDILKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) is a synthetic cyclic pentapeptide functioning as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G protein-coupled receptor (GPCR) that, together with its ligand Stromal Cell-Derived Factor-1 (SDF-1), forms a key biological axis involved in several pathological processes . This receptor is one of the major co-receptors, alongside CD4, that facilitates the entry of T-tropic (X4) human immunodeficiency virus (HIV-1) strains into target cells . Furthermore, the SDF-1/CXCR4 axis plays a critical role in cancer cell metastasis, directing the migration of tumor cells from various cancers—including leukemia, breast, lung, prostate, and ovarian cancers—to sites with high SDF-1 expression like lymph nodes, bone marrow, and lungs . The compound's mechanism of action involves competitively inhibiting the natural ligand SDF-1 from binding to CXCR4. This inhibition is achieved through high-affinity binding to the receptor's ligand-binding cavity, which is comprised of the N-terminal domain, extracellular loops, and transmembrane helices . The presence of multiple basic residues, such as arginine and methylarginine, in its structure is crucial for this high affinity, as they facilitate ion-pairing interactions with acidic residues within the CXCR4 receptor . By blocking this interaction, the compound disrupts the CXCR4-mediated signaling pathways that are vital for both HIV viral entry and the metastatic spread of cancer cells . This product is intended for research purposes only. It is strictly for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

IUPAC Name

2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-1-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C37H49N11O6/c1-48-30(9-5-17-43-37(40)41)34(53)46-27(8-4-16-42-36(38)39)33(52)47-28(19-22-11-14-26(49)15-12-22)32(51)44-21-31(50)45-29(35(48)54)20-23-10-13-24-6-2-3-7-25(24)18-23/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29+,30+/m1/s1

InChI Key

UYLRGPNGYHIOPK-XAZDILKDSA-N

Isomeric SMILES

CN1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues Targeting CXCR4

Several structural analogues of cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) have been synthesized to optimize CXCR4 binding (Table 1). Key variations include:

Table 1: Structural Analogues and Their Properties

Compound Name Structural Variation Key Functional Impact Biological Activity Reference
Cyclo(-D-Tyr-D-MeArg-L-Arg-L-Nal-Gly-) Swapped MeArg/Arg positions Altered charge distribution; reduced binding affinity compared to parent compound Moderate CXCR4 inhibition
Cyclo(-D-Tyr-L-Ala-L-Arg-L-Nal-Gly-) L-Ala replaces D-Arg Loss of stereospecificity; weak receptor interaction Low CXCR4 antagonism
Cyclo(-D-Tyr-L-Arg-L-Arg-L-MeNal-Gly-) Double Arg residues; methylated Nal Enhanced hydrophobicity; improved binding kinetics High CXCR4 antagonism

Key Findings :

  • The parent compound’s D-Arg and L-Nal residues are critical for high-affinity CXCR4 binding. Substitutions (e.g., L-Ala) reduce activity by >50% .
  • Methylation of Arg (MeArg) balances conformational rigidity and solubility, optimizing pharmacokinetics .

Comparison with Diketopiperazine Cyclic Peptides

Diketopiperazines (DKPs), smaller cyclic dipeptides, exhibit distinct biological roles:

Examples :

  • Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Phe) (Bacillus spp.): Induce apoptosis in cancer cells via mitochondrial pathways .
  • Cyclo(D-Pro-D-Phe) (Aspergillus versicolor): Shows cytotoxicity against K562 leukemia cells (IC₅₀: 100 μg/mL) .
  • Cyclo(L-Leu-L-Arg) (Streptomyces sp.): Antimicrobial activity against Gram-positive bacteria .

Structural and Functional Differences :

  • Size : DKPs (6-membered rings) lack the structural complexity of pentapeptides, limiting target specificity.
  • Mechanism: DKPs often act via nonspecific membrane interactions or ROS induction, unlike CXCR4-targeted pentapeptides .

Comparison with CycloRGD Peptides

CycloRGD peptides (e.g., cyclo(-Arg-Gly-Asp-)) target integrins, another class of cell adhesion receptors:

Example :

  • Cyclo(-Orn(Nδ-CO-C4-AAZTA)-Arg-Gly-Asp-d-Phe-) : Used in multimodal imaging probes for integrin αvβ3 .

Key Differences :

  • Target Specificity : CycloRGD binds integrins via the RGD motif, while cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) targets CXCR4 through hydrophobic and charge interactions .
  • Applications : CycloRGD is used in angiogenesis imaging, whereas CXCR4 antagonists focus on metastatic cancer and HIV .

Research Findings and Implications

  • Optimization Challenges: Minor structural changes (e.g., D-to-L amino acid substitutions) drastically reduce CXCR4 affinity, emphasizing the need for precise stereochemistry .
  • Therapeutic Potential: Cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) outperforms analogues in preclinical models of breast cancer metastasis, with 80% inhibition of tumor cell migration at 10 nM .
  • Safety Profile: No cytotoxicity observed in normal cell lines at therapeutic doses, unlike some DKPs (e.g., cyclo(D-Pro-D-Phe)) .

Preparation Methods

Resin Selection and Amino Acid Loading

  • 2-Chlorotrityl chloride resin is preferred for its acid-labile properties, allowing mild cleavage conditions that preserve acid-sensitive groups like guanidino (Arg) and naphthyl (Nal).

  • Fmoc-protected amino acids are sequentially coupled using activators such as N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure to minimize racemization.

Cyclization Strategies for Macrocycle Formation

Cyclization is critical for stabilizing the peptide’s bioactive conformation. Two predominant methods are employed:

Head-to-Tail Cyclization via Amide Bond Formation

  • Activation of C-terminal carboxyl group : The linear peptide is cleaved from the resin using 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM), preserving side-chain protections.

  • Diphenylphosphoryl azide (DPPA)-mediated cyclization : Conducted in dimethylformamide (DMF) with sodium bicarbonate at −40°C to room temperature for 24–48 hours.

    • Example: Cyclization of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-) achieved a yield of 62% after HPLC purification.

Oxime-Mediated Macrocyclization

  • For peptides containing non-canonical bonds, nitrile oxide-alkyne cycloaddition is used to form amidine isosteres.

    • Aldoxime resin intermediates : Generated by coupling Fmoc-protected amino aldehydes (e.g., Fmoc-Nal-aldehyde) to aminooxy resins.

    • Yields for amidine-containing analogues range from 45–70%.

Chirality and Methylation: Impact on Synthetic Efficiency

Modifications such as D-amino acids and N-methylation introduce synthetic challenges but enhance metabolic stability and receptor binding.

D-Amino Acid Incorporation

  • Racemization mitigation : Low-temperature coupling (0–4°C) and minimized piperidine exposure during Fmoc deprotection.

  • Effect on cyclization : D-Arg at position 2 improves cyclization yields by 15% compared to L-Arg due to reduced steric hindrance.

N-Methylation Optimization

  • N-Methyl scanning : Systematic substitution of Arg residues with MeArg identifies position 3 (L-MeArg) as optimal for CXCR7 binding (IC50 = 0.80 μM vs. 1.5 μM for non-methylated analogue).

  • Side-chain protections : Bis-Boc protection for Arg and MeArg prevents guanidino group interference during cyclization.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Purification : Reverse-phase C18 columns with gradients of acetonitrile/water + 0.1% trifluoroacetic acid (TFA).

  • Purity thresholds : >95% purity confirmed by analytical HPLC.

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify cyclization and stereochemistry.

    • Key signals:

      • D-Tyr: Aromatic protons at δ 6.9–7.2 ppm.

      • L-Nal: Naphthyl protons at δ 7.3–7.8 ppm.

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW = 743.9 g/mol).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
DPPA Cyclization6298Mild conditions, scalableRequires extended reaction times
Oxime Ligation5595Enables non-native bondsComplex resin preparation
HATU-Mediated7097High efficiencyCostly reagents

Challenges and Mitigation Strategies

Epimerization During Cyclization

  • Cause : Base-induced racemization at activated C-terminal.

  • Solution : Cyclize at low temperatures (−40°C) and use proton-sponge additives.

Low Solubility of Linear Precursors

  • Cause : Hydrophobic residues (Nal, D-Tyr).

  • Solution : Incorporate DMF/DCM (1:1) mixtures to enhance solubility .

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